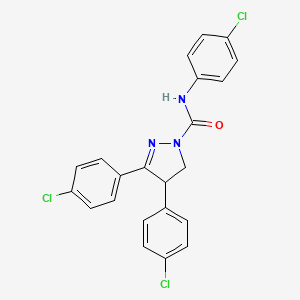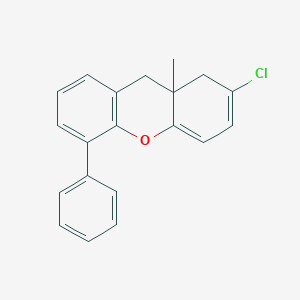![molecular formula C21H11NO4 B14599510 6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione CAS No. 60878-38-8](/img/structure/B14599510.png)
6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a naphthalene ring fused with a xanthene core The presence of an amino group at the 6th position and three ketone groups at the 5th, 8th, and 14th positions further distinguishes it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione typically involves multicomponent reactions utilizing 2-naphthol as a starting material . The electron-rich aromatic framework of 2-naphthol allows it to participate in various organic transformations, leading to the formation of diverse heterocyclic compounds . Common synthetic routes include the condensation of 2-naphthol with aldehydes in the presence of Lewis acidic catalysts such as ferric chloride or ytterbium triflate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Xanthone: A parent compound with a similar xanthene core but lacking the amino and additional ketone groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
60878-38-8 |
|---|---|
Fórmula molecular |
C21H11NO4 |
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
6-aminonaphtho[2,3-c]xanthene-5,8,14-trione |
InChI |
InChI=1S/C21H11NO4/c22-14-9-13-18(23)12-7-3-4-8-15(12)26-21(13)17-16(14)19(24)10-5-1-2-6-11(10)20(17)25/h1-9H,22H2 |
Clave InChI |
LMZWCANLWUEXSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)OC5=CC=CC=C5C4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]-](/img/structure/B14599431.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)

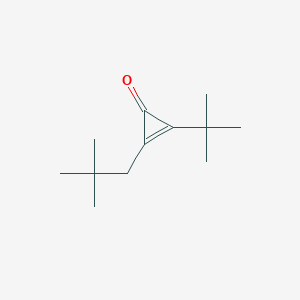
![1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole](/img/structure/B14599461.png)

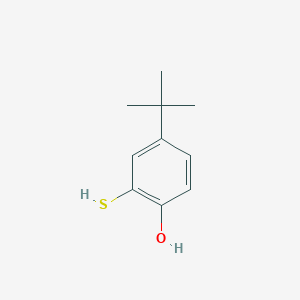
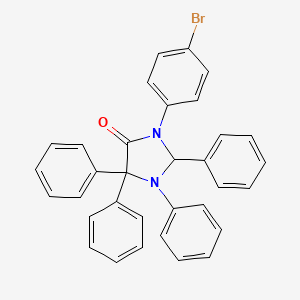
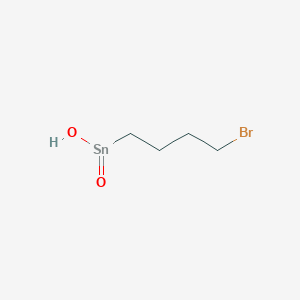
![1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14599487.png)
